Mebane sodium salt

Description

Properties

IUPAC Name |

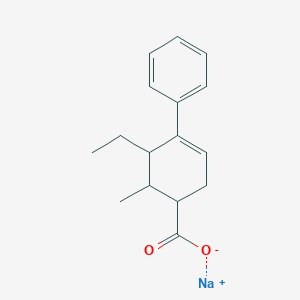

sodium;5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2.Na/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12;/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFVVPYZGHCUTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7698-97-7 (Parent) | |

| Record name | ORF 4563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10937095 | |

| Record name | Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16550-39-3 | |

| Record name | ORF 4563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mebane sodium salt involves the reaction of 2-methyl-4-phenyl-4-cyclohexenecarboxylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Mebane sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halides (e.g., NaCl, KBr) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new salts with different cations.

Scientific Research Applications

Mebane sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Widely used in the development of anti-inflammatory drugs and pain relievers.

Industry: Employed in the formulation of pharmaceutical products and as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Chemical and Physical Properties

The following table summarizes key data for sodium sulfonate salts derived from reagent specifications and safety documents:

Key Observations:

- Sodium methanesulfonate has the simplest structure (methyl group) and the lowest molar mass, correlating with higher solubility in aqueous systems .

- Sodium 1-heptanesulfonate and 1-hexanesulfonate possess longer alkyl chains, likely reducing solubility compared to methanesulfonate but enhancing surfactant properties .

- Physical data (e.g., melting points) are inconsistently reported, highlighting gaps in standardized characterization for some salts.

Biological Activity

Mebane sodium salt, a derivative of phenylacetic acid, is structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin. Its synthesis involves the reaction of 2-methyl-4-phenyl-4-cyclohexenecarboxylic acid with sodium hydroxide, typically conducted in an aqueous medium under controlled conditions to ensure optimal yield and purity. This compound has garnered interest due to its potential biological activities, particularly in inflammation and pain management.

This compound primarily exerts its biological effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain. By blocking COX activity, this compound reduces prostaglandin levels, thereby alleviating pain and inflammation.

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound. For instance, research has shown its effectiveness in reducing inflammation in animal models. A comparative study indicated that this compound has a potency similar to that of ibuprofen when administered at equivalent doses.

Case Studies

- Anti-inflammatory Effects : In a controlled study involving rats with induced paw edema, this compound demonstrated significant anti-inflammatory effects. The results showed a reduction in paw swelling comparable to standard NSAIDs.

- Pain Relief : Another study evaluated the analgesic properties of this compound using the formalin test in rodents. The compound significantly reduced pain responses, supporting its potential use as an analgesic agent.

Comparative Efficacy

This compound's efficacy can be compared to other NSAIDs in terms of potency and side effects. The following table summarizes key findings from various studies:

| Compound | Mechanism of Action | Efficacy (relative to Ibuprofen) | Side Effects |

|---|---|---|---|

| This compound | COX Inhibition | Similar | Mild gastrointestinal issues |

| Ibuprofen | COX Inhibition | 100% (baseline) | Gastrointestinal distress |

| Aspirin | COX Inhibition | 80% | Gastrointestinal bleeding |

Research Findings

Recent investigations into this compound have highlighted its potential therapeutic applications beyond traditional pain relief:

- Cellular Impact : Studies have shown that this compound influences cellular processes related to inflammation, including the modulation of cytokine production and oxidative stress responses .

- Potential in Chronic Conditions : Research indicates that this compound may have applications in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease due to its sustained anti-inflammatory effects.

- Safety Profile : Long-term studies assessing the safety profile of this compound suggest it has a favorable tolerance level among subjects, with minimal adverse effects reported compared to other NSAIDs .

Q & A

Q. What are the recommended synthesis and characterization protocols for sodium sulfonate salts in electrochemical applications?

Sodium sulfonate salts (e.g., sodium 1-heptanesulfonate) should be synthesized via sulfonation of alkanes followed by neutralization with sodium hydroxide. Characterization requires:

- Purity analysis : High-performance liquid chromatography (HPLC) paired with conductivity detection to confirm anion purity .

- Structural verification : Nuclear magnetic resonance (NMR) for functional group identification and X-ray diffraction (XRD) for crystalline phase analysis .

- Electrochemical stability : Cyclic voltammetry in relevant electrolytes (e.g., solid-state interfaces) to assess degradation thresholds .

Q. How should experimental reproducibility be ensured in sodium salt-based electrochemical studies?

- Detailed reporting : Follow guidelines such as those in the Beilstein Journal of Organic Chemistry, including full experimental conditions (temperature, humidity, electrode pretreatment) in supplementary materials .

- Control experiments : Replicate baseline measurements (e.g., blank electrolytes) to isolate salt-specific effects .

- Data transparency : Publish raw datasets (e.g., voltammetry curves, impedance spectra) in FAIR-compliant repositories for independent validation .

Advanced Research Questions

Q. How can Bayesian calibration improve the integration of experimental data with computational models for sodium salt-based CO₂ reduction systems?

Bayesian methods quantify uncertainties in model parameters (e.g., reaction rate constants, diffusion coefficients) by iteratively comparing simulations to experimental data. Key steps include:

- Parameter sampling : Use Markov Chain Monte Carlo (MCMC) to explore parameter space, constrained by experimental datasets (e.g., gas chromatography data for CO₂ conversion efficiency) .

- Sensitivity analysis : Identify parameters with the strongest influence on model outputs (e.g., overpotential in ceria-based catalysts) to prioritize experimental refinement .

- Validation : Compare posterior distributions of parameters against independent datasets (e.g., isotopic labeling studies) to confirm predictive accuracy .

Q. What methodologies are effective for resolving contradictions in defect models of sodium salt-doped mixed ionic-electronic conductors (MIECs)?

- Multi-scale modeling : Combine density functional theory (DFT) for atomistic defect energetics with mesoscale Poisson-Nernst-Planck simulations to predict bulk transport properties .

- Local sensitivity analysis : Evaluate how small perturbations in defect concentrations (e.g., oxygen vacancies) affect macroscopic observables (e.g., ionic conductivity) to isolate conflicting assumptions .

- Cross-validation : Use complementary techniques like electrical conductivity relaxation and secondary ion mass spectrometry (SIMS) to reconcile discrepancies in defect formation energies .

Q. How can a data-driven framework be developed for solid-state electrochemical interfaces involving sodium salts?

- First-principles datasets : Generate ab initio simulations of interface structures (e.g., sodium sulfonate/solid electrolyte interfaces) to train machine learning models .

- Feature engineering : Extract descriptors such as adsorption energies, charge transfer metrics, and lattice mismatch indices to predict interfacial stability .

- Collaborative platforms : Leverage initiatives like the EU’s Common Data Platform on Chemicals to standardize metadata and ensure interoperability of electrochemical datasets .

Methodological Resources

- Experimental design : Follow NSF/NASA-funded protocols for high-temperature electrolysis and solid-state device testing .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing electrochemical datasets .

- Computational tools : Utilize open-source software (e.g., Cantera for kinetic modeling, LAMMPS for molecular dynamics) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.